

# Comprehensive Analytical Characterization of 5-Bromo-2-ethoxybenzamide

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## Compound of Interest

Compound Name: 5-Bromo-2-ethoxybenzamide

CAS No.: 54924-78-6

Cat. No.: B1200991

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## Introduction

**5-Bromo-2-ethoxybenzamide** is a substituted benzamide derivative with potential applications in pharmaceutical development as an active pharmaceutical ingredient (API) or a key intermediate.[1] The precise analytical characterization of such compounds is paramount to ensure their identity, purity, and quality, which are critical aspects of drug development and manufacturing. This document provides a comprehensive guide to the analytical methodologies for the thorough characterization of **5-Bromo-2-ethoxybenzamide**, tailored for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.[2]

## Physicochemical Properties

A foundational understanding of the physicochemical properties of **5-Bromo-2-ethoxybenzamide** is essential for method development. These properties influence solubility, chromatographic behavior, and spectroscopic responses. While specific experimental data for **5-Bromo-2-ethoxybenzamide** is not widely published, properties can be estimated based on its structural analogue, 2-ethoxybenzamide, and related brominated aromatic compounds.[3][4]

Property	Value (Estimated/Calculated)	Source
Molecular Formula	C9H10BrNO2	-
Molecular Weight	244.09 g/mol	-
Melting Point	135-140 °C	Based on similar structures[3] [4]
Boiling Point	~300 °C	Based on similar structures[4]
Solubility	Soluble in methanol, ethanol, acetonitrile, chloroform, dichloromethane. Sparingly soluble in water.	Based on general amide/aromatic halide properties.
pKa	~15-16 (amide proton)	Based on 2-ethoxybenzamide[3]
LogP	~2.5-3.0	Calculated based on structure

## Chromatographic Methods for Purity and Assay

Chromatographic techniques are central to determining the purity of **5-Bromo-2-ethoxybenzamide** and quantifying its content in various matrices. High-Performance Liquid Chromatography (HPLC) is the primary method for potency assay and impurity profiling, while Gas Chromatography (GC) is crucial for analyzing residual solvents.[5][6]

## High-Performance Liquid Chromatography (HPLC) - Stability-Indicating Method

A stability-indicating HPLC method is designed to separate the API from its potential impurities and degradation products, ensuring that the analytical procedure is specific.[7][8][9] The development of such a method involves a systematic approach to selecting the column, mobile phase, and detection parameters.

Rationale for Method Design:

- Reversed-Phase Chromatography: C18 columns are widely used for the separation of moderately polar to nonpolar compounds like substituted benzamides, offering excellent retention and resolution.[10]
- Gradient Elution: A gradient of a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe.
- UV Detection: The aromatic nature of **5-Bromo-2-ethoxybenzamide** provides strong UV absorbance, making UV detection a sensitive and robust method for quantification. The selection of the detection wavelength is based on the UV spectrum of the analyte.

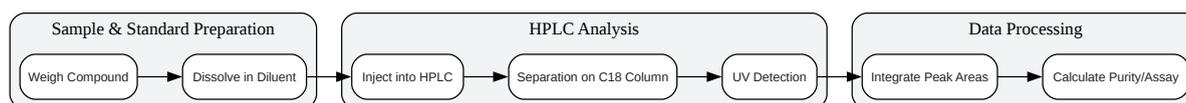
#### Experimental Protocol: HPLC Analysis

- Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Chromatographic Conditions:
  - Column: C18, 250 mm x 4.6 mm, 5  $\mu$ m particle size
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: Acetonitrile
  - Gradient:

Time (min)	%B
<b>0</b>	<b>30</b>
20	80
25	80
26	30

| 30 | 30 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 240 nm (or determined from UV spectrum)
- Injection Volume: 10 µL
- Sample Preparation:
  - Standard Solution: Accurately weigh and dissolve 10 mg of **5-Bromo-2-ethoxybenzamide** reference standard in 100 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 100 µg/mL.
  - Sample Solution: Prepare the sample in the same diluent to a target concentration of 100 µg/mL.
- Analysis: Inject the standard and sample solutions and integrate the peak areas for quantification.



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Caption: HPLC analysis workflow for **5-Bromo-2-ethoxybenzamide**.

## Gas Chromatography (GC) for Residual Solvents

The manufacturing process of APIs often involves the use of organic solvents, which must be controlled in the final product.<sup>[11]</sup> Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the standard technique for the analysis of residual solvents due to its high sensitivity and specificity for volatile organic compounds.<sup>[12][13]</sup>

Rationale for Method Design:

- **Headspace Sampling:** This technique is ideal for analyzing volatile compounds in a non-volatile matrix, as it minimizes contamination of the GC system.
- **Column Selection:** A column with a phase like G43 (e.g., DB-624) is recommended for its selectivity towards a wide range of common pharmaceutical solvents.[14]
- **FID Detection:** FID provides a sensitive and linear response for most organic solvents.

#### Experimental Protocol: GC-HS Analysis

- **Instrumentation:** A GC system equipped with a headspace autosampler and an FID.
- **Chromatographic Conditions:**
  - **Column:** 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.53 mm ID, 3.0  $\mu$ m film thickness
  - **Carrier Gas:** Helium or Nitrogen at a constant flow rate.
  - **Oven Temperature Program:** 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
  - **Injector Temperature:** 250 °C
  - **Detector Temperature:** 260 °C
- **Headspace Parameters:**
  - **Vial Equilibration Temperature:** 80 °C
  - **Vial Equilibration Time:** 30 min
  - **Loop Temperature:** 90 °C
  - **Transfer Line Temperature:** 100 °C
- **Sample Preparation:**

- Standard Solution: Prepare a stock solution of relevant solvents in a suitable high-boiling point diluent (e.g., Dimethyl Sulfoxide - DMSO).
- Sample Preparation: Accurately weigh approximately 100 mg of **5-Bromo-2-ethoxybenzamide** into a headspace vial and add 1 mL of diluent.

## Spectroscopic Methods for Structural Elucidation and Identification

A combination of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of **5-Bromo-2-ethoxybenzamide**.<sup>[15][16]</sup>

### Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is a powerful tool for molecular weight determination and structural elucidation through fragmentation analysis.<sup>[17][18]</sup> For benzamides, common fragmentation patterns involve cleavage of the amide bond.<sup>[19][20][21]</sup>

Expected Fragmentation Pattern (Electron Ionization - EI):

- Molecular Ion ( $M+\bullet$ ): The peak corresponding to the molecular weight of the compound. Due to the presence of bromine, an isotopic pattern ( $M+\bullet$  and  $M+2+\bullet$ ) with approximately equal intensity will be observed.
- Loss of  $\bullet\text{NH}_2$ : Cleavage of the amide group to form a stable acylium ion.
- Loss of  $\bullet\text{OCH}_2\text{CH}_3$ : Cleavage of the ethoxy group.
- Loss of  $\text{C}=\text{O}$ : Subsequent loss of carbon monoxide from the acylium ion.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.<sup>[22][23]</sup> The chemical shifts and coupling patterns in  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are unique to the structure of **5-Bromo-2-ethoxybenzamide**.

Predicted  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ ):

- Ethoxy Group (CH<sub>3</sub>): A triplet around  $\delta$  1.4-1.5 ppm.
- Ethoxy Group (CH<sub>2</sub>): A quartet around  $\delta$  4.0-4.2 ppm.
- Amide Protons (NH<sub>2</sub>): A broad singlet around  $\delta$  5.5-6.5 ppm (exchangeable with D<sub>2</sub>O).[24]
- Aromatic Protons: Three protons in the aromatic region ( $\delta$  6.8-8.0 ppm) exhibiting characteristic splitting patterns based on their positions relative to the substituents.

Predicted <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>):

- Ethoxy Group (CH<sub>3</sub>): A signal around  $\delta$  14-15 ppm.
- Ethoxy Group (CH<sub>2</sub>): A signal around  $\delta$  64-65 ppm.
- Aromatic Carbons: Six signals in the aromatic region ( $\delta$  110-160 ppm). The carbon attached to bromine will be at a higher field, while the carbon attached to the ethoxy group will be at a lower field.
- Carbonyl Carbon (C=O): A signal around  $\delta$  165-170 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[25][26]

Characteristic FTIR Absorption Bands:

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
N-H Stretch (Amide)	3400-3200 (two bands)	Asymmetric and symmetric stretching of the primary amide. <a href="#">[27]</a>
C-H Stretch (Aromatic)	3100-3000	
C-H Stretch (Aliphatic)	3000-2850	
C=O Stretch (Amide I)	1680-1650	Carbonyl stretching.
N-H Bend (Amide II)	1650-1580	In-plane bending.
C-O Stretch (Ether)	1250-1200 (asymmetric) & 1050-1000 (symmetric)	
C-Br Stretch	600-500	

## UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.[\[28\]](#)[\[29\]](#)[\[30\]](#) The benzamide chromophore, substituted with auxochromes (ethoxy and bromo groups), will exhibit characteristic absorption maxima. The  $\lambda_{\text{max}}$  is expected in the range of 230-280 nm.

## Potential Impurities and Degradation Pathways

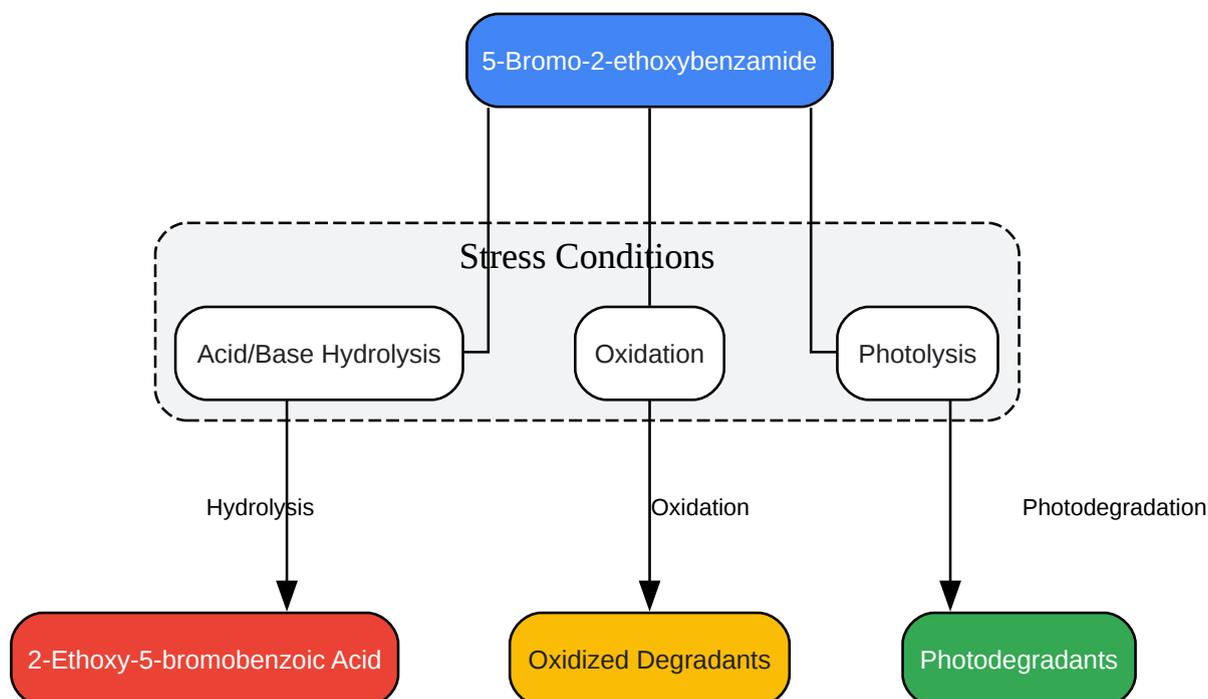
Understanding the potential impurities arising from the synthesis and degradation is crucial for developing a comprehensive analytical control strategy.[\[31\]](#)[\[32\]](#)[\[33\]](#)

Potential Process-Related Impurities:

- Starting Materials: Unreacted starting materials such as 2-ethoxybenzoic acid or its derivatives.
- By-products: Compounds formed from side reactions during the synthesis, such as isomers or over-brominated species.

Potential Degradation Products:

- Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 2-ethoxy-5-bromobenzoic acid.
- Oxidation: The ethoxy group or the aromatic ring may be susceptible to oxidation.
- Photodegradation: Exposure to light may induce degradation.



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Caption: Potential degradation pathways of **5-Bromo-2-ethoxybenzamide**.

## Method Validation Overview

Any analytical method intended for quality control must be validated according to regulatory guidelines such as ICH Q2(R2).<sup>[2]</sup> The key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
- **Detection Limit (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Quantitation Limit (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

## Conclusion

The comprehensive analytical characterization of **5-Bromo-2-ethoxybenzamide** requires a multi-faceted approach employing a suite of orthogonal analytical techniques. The protocols and methodologies detailed in this application note provide a robust framework for establishing the identity, purity, and quality of this compound. Adherence to these scientifically sound and validated methods will ensure data integrity and support the advancement of drug development programs involving **5-Bromo-2-ethoxybenzamide**.

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